1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 920228-36-0
VCID: VC7330671
InChI: InChI=1S/C23H28ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2
SMILES: C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Molecular Formula: C23H28ClN7O
Molecular Weight: 453.98

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one

CAS No.: 920228-36-0

Cat. No.: VC7330671

Molecular Formula: C23H28ClN7O

Molecular Weight: 453.98

* For research use only. Not for human or veterinary use.

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one - 920228-36-0

Specification

CAS No. 920228-36-0
Molecular Formula C23H28ClN7O
Molecular Weight 453.98
IUPAC Name 1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one
Standard InChI InChI=1S/C23H28ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2
Standard InChI Key OHHWYWDERXQYBA-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl

Introduction

The compound 1-(4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one is a complex organic molecule featuring a triazolopyrimidine core linked to a piperazine ring and further modified with a cyclohexyl group. This compound is part of a broader class of molecules that have been explored for their potential biological activities, including pharmaceutical applications.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the triazolopyrimidine core, attachment of the piperazine ring, and incorporation of the cyclohexyl group. Common methods might involve nucleophilic substitution reactions and cycloaddition reactions.

Potential Biological Activities

Compounds with similar structures have been investigated for various biological activities, including:

  • Antimicrobial Activity: The triazolopyrimidine core has been associated with antimicrobial properties in some studies.

  • Anticancer Activity: The presence of a piperazine ring and a hydrophobic group like cyclohexyl may enhance interactions with cellular targets relevant to cancer therapy.

  • Neurological Effects: Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential neurological applications.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Activity
1-(4-(3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanoneC23_{23}H22_{22}ClN7_{7}O3_{3}479.9Antimicrobial, Anticancer
1-(4-(3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-oneC18_{18}H20_{20}ClN7_{7}O385.8Antimicrobial
1-(4-(3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-oneC29_{29}H34_{34}ClN7_{7}OApproximately 543Potential Anticancer, Neurological Effects

This table highlights the structural diversity and potential applications of compounds with similar triazolopyrimidine cores. Further research is necessary to explore the specific biological activities of 1-(4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one.

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